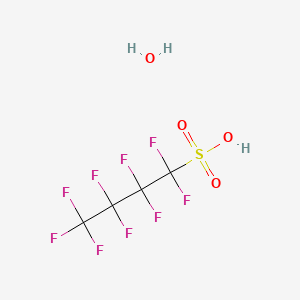
Nonafluorobutanesulfonic acid hydrate
Vue d'ensemble
Description
Nonafluorobutanesulfonic acid hydrate is a perfluoroalkanesulfonic acid that is butane-1-sulfonic acid in which all of the hydrogens of the butyl group have been replaced by fluorines . It has a role as a surfactant .
Synthesis Analysis
Nonafluorobutanesulfonic anhydride can be synthesized by using potassium nonafluorobutane-sulfonate as the starting material . It can play the role of an activating agent in the synthesis of 4-bromothieno [2,3- b ]pyridine via reaction with tetra- n -butylammonium bromide in dichloromethane .Molecular Structure Analysis
The molecular weight of Nonafluorobutanesulfonic acid hydrate is 318.12 . The IUPAC name is 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonic acid hydrate . The InChI code is 1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 .Physical And Chemical Properties Analysis
Nonafluorobutanesulfonic acid hydrate has a molecular weight of 318.12 . The InChI code is 1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 .Applications De Recherche Scientifique
Alkylation and Silylation Reagents
- Preparation of Esters : Nonafluorobutanesulfonic acid is used to prepare alkyl, silyl, germyl, and stannyl esters. These compounds serve as powerful alkylating or silylating reagents (Frasch, Sundermeyer, & Waldi, 1992).
Solvolysis Reactions
- Solvolytic Properties : Nonafluorobutanesulfonates, known as nonaflates, are identified as the best leaving group in solvolysis reactions, outperforming trifluoromethanesulfonates (Subramanian & Hanack, 1972).
Catalysis and Coupling Reactions
- Suzuki Couplings : Alkenyl nonaflates are excellent substrates in palladium-catalyzed coupling reactions, particularly in Suzuki couplings, offering high yields and efficient reaction times (Hoegermeier & Reissig, 2007).
- Cross-Coupling Reactions : Nonafluorobutanesulfonic acid derivatives are used in the synthesis of phosphono-containing enynes and dienes via palladium-catalyzed coupling reactions (Okauchi et al., 1999).
High-Reactivity Oxidants
- Copper-Catalyzed Synthesis : Nonafluorobutanesulfonyl azide is a highly reactive oxidant used in copper-catalyzed synthesis of 1,3-diynes from terminal alkynes, noted for its fast reaction time and good yields (Suárez et al., 2015).
Protic Ionics
- Electrochemical Applications : Nonafluorobutanesulfonic acid reacts with Nitrilotri(methylenephosphonic acid) to produce protic ionics, exhibiting potential for use in high-temperature electrochemical devices like fuel cells and water electrolyzers (Jalili, Geppi, & Tricoli, 2015).
Fuel Cell Applications
- Fuel Cell Electrolytes : A protic ionic liquid based on ethylmethylpropylammonium nonafluorobutanesulfonate exhibits properties suitable for nonhumidified intermediate-temperature fuel cells (Yasuda et al., 2009).
Photocatalysis
- Photocatalytic Degradation : Research on the UV-photon-induced degradation of heptafluorobutanoic acid in the presence of titanium dioxide revealed that nonafluorobutanesulfonic acid is resistant to degradation under these conditions, indicating its chemical stability (Dillert, Bahnemann, & Hidaka, 2007).
Energy Storage
- Gel Polymer Electrolytes for Batteries : Nonafluorobutanesulfonate-based ionic liquid gel polymer electrolytes show promise as active separators in lithium-ion battery applications, demonstrating high ionic conductivity and good cycling performance (Karuppasamy et al., 2016).
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQYJCPIAPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonafluorobutanesulfonic acid hydrate | |
CAS RN |
59933-66-3 | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



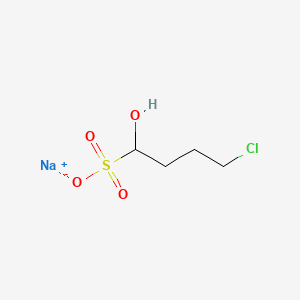
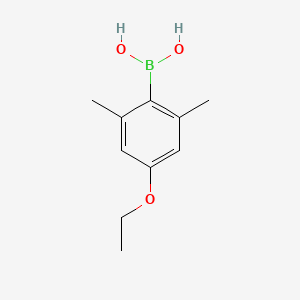
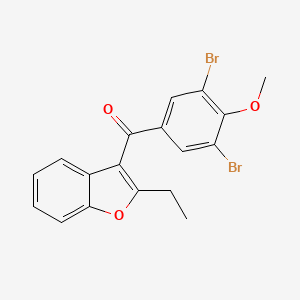
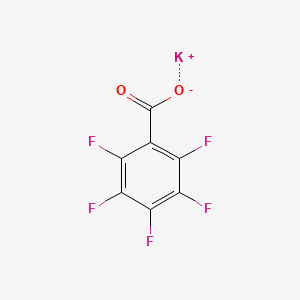
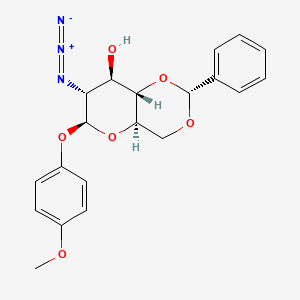
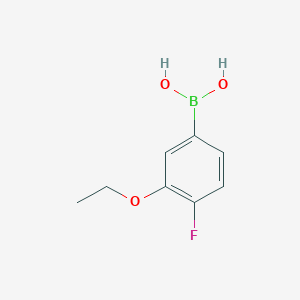



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
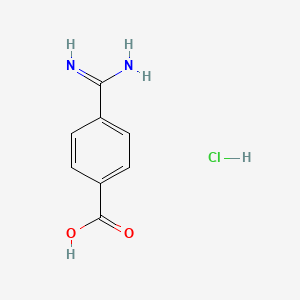
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

